REACTION_CXSMILES
|
[C:1]([NH:4][CH:5]([CH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].[Cl-].[K+].C(#N)C.[OH-].[K+]>O.C(OCC)(=O)C>[C:1]([NH:4][C@H:5]([CH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
54.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)CC=1C=NC=CC1
|
Name
|
|
Quantity
|
420 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
CUSTOM
|
Details
|
An orange-colored solution of neutral pH is obtained
|
Type
|
ADDITION
|
Details
|
0.168 g of α-chymotrypsin is then added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 48 hours at room temperature
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
0.084 g of α-chymotrypsin is introduced
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
STIRRING
|
Details
|
stirring for 1 hour 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate is separated out after settling
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 3 times 400 cm3 of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 400 cm3 of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration under reduced pressure (2 kPa) at a temperature in the region of 40° C., 20.77 g of ethyl (2R)-2-(acetylamino)-3-(3-pyridyl)propanoate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |